

# Technical Support Center: Optimizing Calcium Silicon Addition for Effective Inclusion Modification

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## Compound of Interest

Compound Name: CALCIUM SILICON

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in steel manufacturing and development. The focus is on the effective use of **calcium silicon** (CaSi) for the modification of non-metallic inclusions to enhance steel quality and castability.

## Troubleshooting Guides

This section addresses specific issues that may arise during the **calcium silicon** treatment process, offering potential causes and actionable solutions.

Problem	Potential Causes	Recommended Solutions
Nozzle Clogging During Continuous Casting	<p>Solid alumina (<math>\text{Al}_2\text{O}_3</math>) or spinel (<math>\text{MgO}\cdot\text{Al}_2\text{O}_3</math>) inclusions are not effectively modified into liquid calcium aluminates.[1][2][3]</p> <p>Formation of solid calcium sulfide (<math>\text{CaS}</math>) inclusions, especially in steels with high sulfur content.[1][2][4]</p> <p>Excessive calcium addition leading to the formation of high melting point calcium aluminates (e.g., <math>\text{CA}_6</math>, <math>\text{CA}_2</math>).[5]</p>	<p>Ensure the target "liquid window" for calcium aluminates is achieved by optimizing the <math>\text{Ca/O}</math> and <math>\text{Ca/S}</math> ratios.[4][6] Control the sulfur content in the steel before calcium treatment.[1][7] Avoid excessive calcium addition; the optimal amount depends on the total oxygen, aluminum, and sulfur content.[5][8] Split the calcium addition, with portions added before and after RH degassing, to improve modification efficiency.[4][9]</p>
Low and Inconsistent Calcium Yield	<p>Rapid vaporization of calcium due to its low boiling point (around <math>1484^\circ\text{C}</math>) compared to steelmaking temperatures.[10]</p> <p>[11][12] High feeding speed of the <math>\text{CaSi}</math> cored wire.[10][13]</p> <p>High steel temperature, which can degrade the integrity of the wire sheath.[12] Reoxidation of calcium by contact with the atmosphere or slag.[10]</p>	<p>Inject <math>\text{CaSi}</math> deep into the steel bath using a cored wire to utilize ferrostatic pressure to suppress vaporization.[11]</p> <p>Employ a slower wire feeding speed (e.g., 1.5-2.0 m/s) to enhance calcium dissolution. [12][13] Optimize the steel temperature; excessively high temperatures should be avoided.[10][12] Ensure a protective slag cover and minimize turbulence at the slag-metal interface during injection.[10]</p>
Formation of Undesirable $\text{CaS}$ Inclusions	<p>High sulfur content in the steel prior to calcium treatment.[1][7]</p> <p>[14] Excessive calcium addition beyond what is</p>	<p>Reduce the sulfur content of the steel before adding calcium.[7] Precisely control the amount of calcium added based on the steel's oxygen</p>

	needed for oxide modification. [8]	and sulfur levels to stay within the "liquid window".[4][6][8]
Poor Mechanical Properties (e.g., Ductility, Impact Strength)	Presence of hard, brittle inclusions like unmodified alumina or large, elongated manganese sulfide (MnS) stringers.[15][10] Formation of hard calcium aluminate inclusions in steel grades requiring high formability.[15]	Optimize calcium treatment to transform hard alumina into globular, liquid calcium aluminates.[15][11] Ensure sufficient calcium is added to modify MnS into less deformable CaS-MnS complexes.[12] For high- formability steels, consider alternative methods to improve cleanliness rather than calcium treatment.[15]

## Frequently Asked Questions (FAQs)

### Q1: What is the primary purpose of calcium silicon (CaSi) treatment in steelmaking?

A1: The primary goal of CaSi treatment is to control the composition, size, and shape of non-metallic inclusions in steel.[11][16] This process, known as inclusion morphology control, aims to transform hard, solid inclusions like alumina ( $\text{Al}_2\text{O}_3$ ) into softer, globular, and lower-melting-point calcium aluminates.[2][15][7] This modification is crucial for preventing nozzle clogging during continuous casting and improving the mechanical properties of the final steel product, such as ductility, machinability, and impact strength.[15][11]

### Q2: How does calcium modify alumina inclusions?

A2: Calcium has a strong affinity for oxygen and reacts with solid alumina ( $\text{Al}_2\text{O}_3$ ) inclusions to form calcium aluminates ( $\text{CaO-Al}_2\text{O}_3$ ).[1] The modification follows a sequence, transforming  $\text{Al}_2\text{O}_3$  into various calcium aluminates with progressively lower melting points.[1][17] The goal is to reach a composition, such as  $12\text{CaO} \cdot 7\text{Al}_2\text{O}_3$ , which is liquid at steelmaking temperatures, thus preventing the agglomeration of solid particles that can lead to nozzle clogging.[10][12]

### Q3: What are the key factors that influence the efficiency of calcium treatment?

A3: The effectiveness of calcium treatment is influenced by several factors:

- **Steel Composition:** The initial content of aluminum, oxygen, and sulfur in the steel is critical for determining the required amount of calcium.[\[1\]](#)[\[10\]](#)
- **Temperature:** Steel temperature affects calcium's solubility and reactivity. Excessively high temperatures can increase vaporization and lower the calcium yield.[\[10\]](#)[\[12\]](#)
- **Addition Method:** The most common and effective method is injecting CaSi as a cored wire deep into the steel ladle. This helps to counteract calcium's high vapor pressure and low density.[\[11\]](#)[\[13\]](#)
- **Feeding Speed:** A slower feeding speed of the cored wire generally improves the calcium yield.[\[10\]](#)[\[12\]](#)
- **Slag and Refractories:** Interactions with slag and refractory materials can alter the composition of inclusions.[\[1\]](#)

### Q4: What is the "liquid window" in the context of calcium treatment?

A4: The "liquid window" refers to the optimal range of calcium content in steel that results in the formation of liquid calcium aluminate inclusions.[\[4\]](#)[\[6\]](#) Adding too little calcium will fail to fully modify the solid alumina inclusions. Conversely, adding too much calcium can lead to the formation of solid CaS or high-melting-point calcium aluminates, both of which can cause nozzle clogging.[\[4\]](#)[\[5\]](#)[\[8\]](#) The precise boundaries of this window depend on the steel's temperature and its total oxygen, aluminum, and sulfur content.[\[4\]](#)[\[6\]](#)

### Q5: Can calcium treatment be used for all types of steel?

A5: No, calcium treatment is not universally suitable for all steel grades. For instance, in steels that require very high formability, such as those used for automotive sheets, the resulting hard

calcium aluminate inclusions can be detrimental.[15] For these applications, the focus is on achieving high levels of steel cleanliness by minimizing the formation of all types of inclusions from the outset.[15]

## Data Presentation

### Table 1: Factors Influencing Calcium Yield

Factor	Effect on Calcium Yield	Optimal Condition/Rationale	References
Addition Method	Higher yield with cored wire injection vs. lump addition.	Cored wire injection deep in the ladle increases dissolution under ferrostatic pressure, reducing vaporization.	[11]
Wire Feeding Speed	Yield decreases as feeding speed increases.	Slower speeds (1.5 - 4.0 m/s) allow for more efficient dissolution of calcium before it vaporizes.	[10]
Steel Temperature	Yield increases with temperature up to a point, then may decrease.	Optimal temperature (around 1550°C - 1600°C) enhances solubility. Excessively high temperatures can damage the wire sheath, leading to premature release and vaporization.	[1][10]
Alloying Elements	Silicon and Aluminum increase calcium solubility.	Higher Si and Al content in the steel improves the potential for calcium to dissolve and react.	[10]
Initial Calcium Content	Yield decreases with higher initial total calcium content.	High initial concentrations can inhibit further dissolution.	[10]
Dissolved Oxygen	Yield increases with higher initial dissolved oxygen.	Higher initial oxygen promotes the formation of CaO	[10]

inclusions, consuming calcium and driving the reaction.

**Table 2: Typical Composition of CaSi Cored Wire**

Component	Content Range (%)
Calcium (Ca)	28 - 34
Silicon (Si)	55 - 65
Iron (Fe)	~4.5
Aluminum (Al)	~1.5
Carbon (C)	~1.0
Source:[11]	

## Experimental Protocols

### Protocol 1: Characterization of Non-Metallic Inclusions using SEM-EDS

- Sample Preparation:
  - Obtain steel samples from the ladle or tundish before and after calcium treatment.
  - Mount the samples in a conductive resin.
  - Grind the mounted samples using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
  - Polish the samples using diamond paste (e.g., 6  $\mu\text{m}$ , 3  $\mu\text{m}$ , and 1  $\mu\text{m}$ ) to achieve a mirror-like surface finish.
  - Clean the polished samples ultrasonically in ethanol to remove any polishing debris and dry them thoroughly.

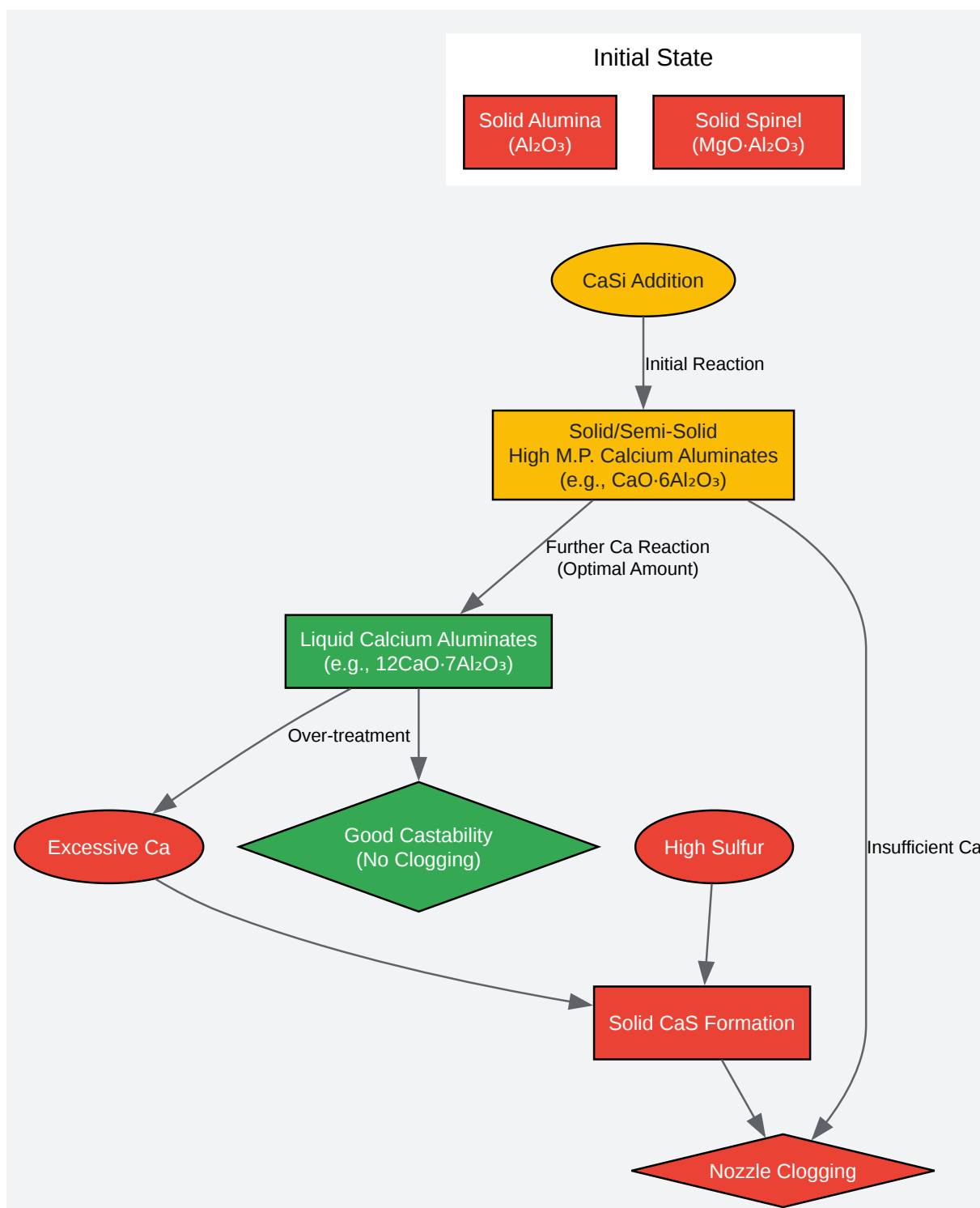
- SEM Imaging:
  - Place the prepared sample into the chamber of a Scanning Electron Microscope (SEM).
  - Use the backscattered electron (BSE) imaging mode. This mode is highly effective for identifying non-metallic inclusions, as their lower average atomic number makes them appear darker than the surrounding steel matrix.[\[18\]](#)
  - Systematically scan a predetermined area of the sample surface (e.g., 20-30 mm<sup>2</sup>) at a suitable magnification (e.g., 500x - 1000x) to obtain representative images of the inclusions.
- EDS Analysis:
  - For each inclusion identified during SEM imaging, perform Energy Dispersive X-ray Spectroscopy (EDS) analysis.
  - The EDS detector will generate a spectrum showing the elemental composition of the inclusion. This allows for the identification of elements such as Ca, Al, O, S, Mg, and Si.
  - Quantify the elemental composition to determine the type of inclusion (e.g., alumina, calcium aluminate, calcium sulfide).
- Automated Feature Analysis:
  - Utilize automated analysis software (often integrated with the SEM-EDS system) to systematically scan the sample area.[\[19\]](#)
  - The software can automatically detect inclusions based on contrast, measure their size, shape (e.g., aspect ratio), and acquire their elemental composition.
  - This automated process provides statistically significant data on the inclusion population, including size distribution and composition distribution, which is crucial for evaluating the effectiveness of the calcium treatment.[\[19\]](#)

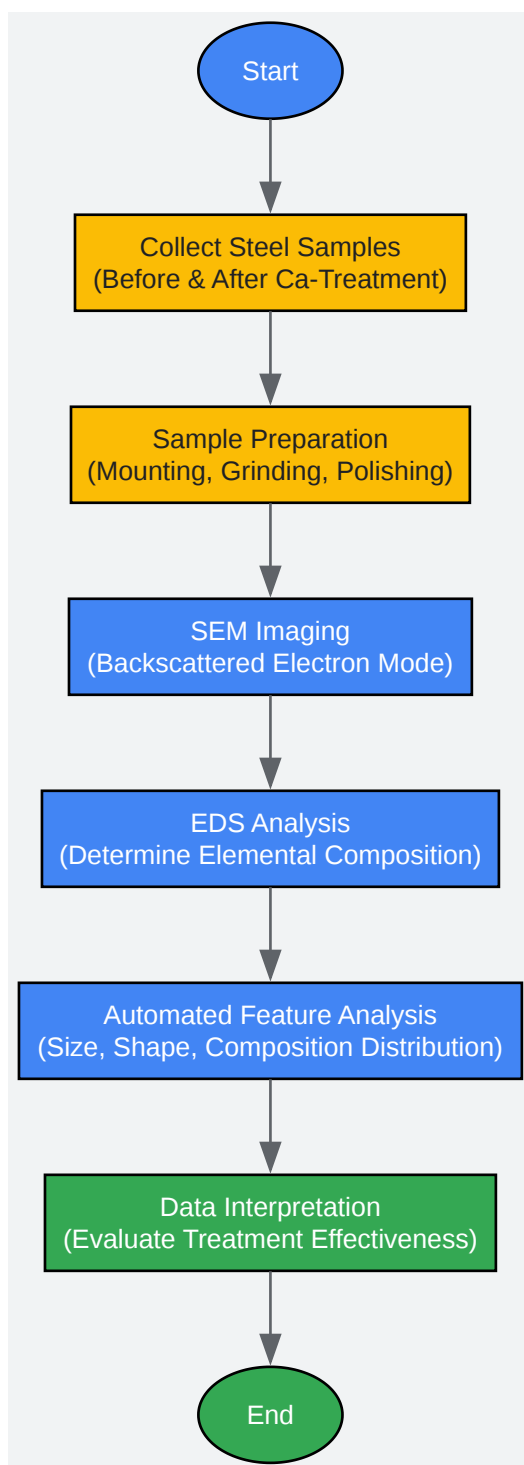
## Protocol 2: Rapid Inclusion Analysis using OES-PDA

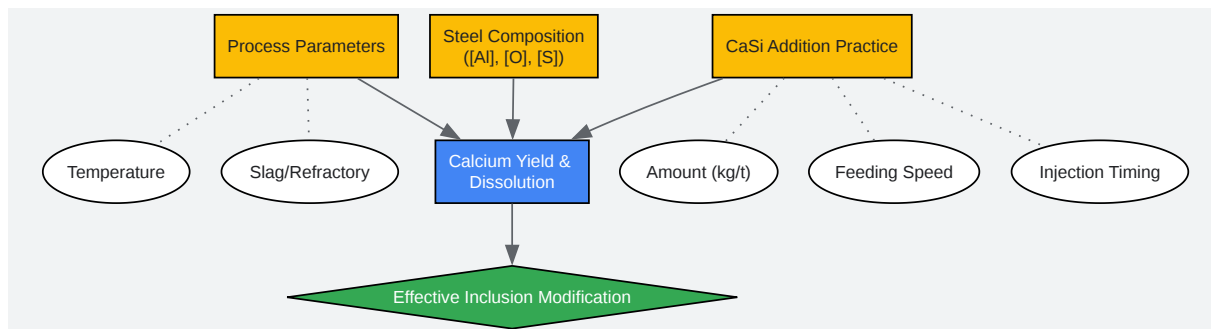


- Principle: Optical Emission Spectrometry with Pulse Discrimination Analysis (OES-PDA) is a rapid technique used for on-site analysis in steel production.<sup>[20][21]</sup> It analyzes the light emitted from individual spark events on the steel surface. Sparks that hit the steel matrix produce a different spectral signal compared to sparks that hit a non-metallic inclusion.<sup>[22]</sup>
- Sample Preparation:
  - Prepare a solid steel sample with a flat, clean surface, typically by grinding. The preparation is much faster than for SEM analysis.
- Analysis Procedure:
  - Place the sample on the spark stand of the OES instrument.
  - Initiate the analysis. The instrument generates a series of high-frequency sparks on the sample surface.
  - The system's detector captures the light intensity from thousands of individual sparks.
  - The PDA software processes these signals, distinguishing between sparks from the metallic matrix and sparks from oxide or sulfide inclusions based on their unique emission profiles.
- Data Interpretation:
  - The software provides semi-quantitative information on the number, size, and type of inclusions.
  - This data can be used to generate a "cleanliness index" or a Clogging Risk Index (CRI) to quickly assess the quality of the steel and the effectiveness of the calcium treatment in real-time.<sup>[1]</sup> This allows for rapid process control adjustments.<sup>[22]</sup>

## Visualizations







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